Carbanilic acid, p-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, p-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is a bioactive chemical compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, p-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride typically involves the esterification of Carbanilic acid with 2-(hexahydro-1H-azepin-1-yl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, p-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Carbanilic acid, p-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Carbanilic acid, p-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Carbanilic acid, m-((pentyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
- Carbanilic acid, m-((pentyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester
Uniqueness
Carbanilic acid, p-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is unique due to its specific ester and hydrochloride salt form, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.
Properties
CAS No. |
60558-10-3 |
---|---|
Molecular Formula |
C19H31ClN2O3 |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
2-(azepan-1-ium-1-yl)ethyl N-(4-butoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C19H30N2O3.ClH/c1-2-3-15-23-18-10-8-17(9-11-18)20-19(22)24-16-14-21-12-6-4-5-7-13-21;/h8-11H,2-7,12-16H2,1H3,(H,20,22);1H |
InChI Key |
RSCKXXQRUKOQEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.